molecular formula C6H8N2O2S B1292483 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid CAS No. 191105-37-0

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1292483
CAS No.: 191105-37-0
M. Wt: 172.21 g/mol
InChI Key: OHUPJQLYQCVDHP-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for the bacterial cell wall .

Mode of Action

this compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell integrity .

Pharmacokinetics

The compound’s effectiveness against various bacterial strains suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties for antimicrobial activity .

Result of Action

The result of the action of this compound is the death of bacterial cells . The compound shows significant antibacterial potential towards various gram-positive and gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been studied for its corrosion inhibition efficiency in hydrochloric acid solution , suggesting that its efficacy and stability might be affected by the pH of the environment.

Biochemical Analysis

Biochemical Properties

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . Additionally, it interacts with UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis . These interactions highlight the compound’s potential as an antimicrobial and anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to the active sites of enzymes such as xanthine oxidase and UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity . This inhibition leads to a cascade of molecular events, including enzyme inactivation, disruption of metabolic pathways, and changes in gene expression. These molecular interactions underpin the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect the metabolic flux of carbohydrates and amino acids by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby modulating their activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-4-ethylthiazole-5-carboxylate, which is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted thiazole derivatives can be obtained depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancer .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .

Comparison with Similar Compounds

  • 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-Amino-4-ethyl-1,3-thiazole-5-carboxamide
  • 2-Amino-4-ethyl-1,3-thiazole-5-carboxylate

Comparison: While these compounds share the thiazole ring structure, they differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of a carboxylic acid group in 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid allows for hydrogen bonding and ionic interactions, which can enhance its solubility and binding affinity to biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development.

Properties

IUPAC Name

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPJQLYQCVDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634072
Record name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191105-37-0
Record name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
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